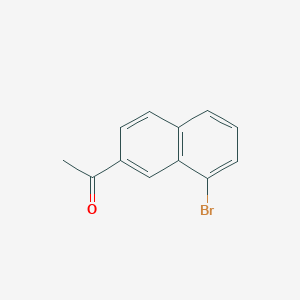

1-(8-Bromonaphthalen-2-yl)ethan-1-one

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene derivatives are a cornerstone of modern chemical research, prized for their distinctive fused bicyclic aromatic structure. prepchem.com This rigid and electron-rich framework imparts unique photophysical and thermal properties, making these compounds integral to the development of advanced materials such as novel polymers, dyes, and electronic components. prepchem.com In the realm of medicinal chemistry, the naphthalene scaffold serves as a fundamental template for designing new therapeutic agents, with research exploring their roles in anti-inflammatory and anti-cancer therapies. prepchem.com Furthermore, naphthalene derivatives are crucial intermediates in the production of agrochemicals, pharmaceuticals, and pigments. chemimpex.com Their versatility allows chemists to precisely modify their structure, fine-tuning molecular properties to meet the demands of specific applications, from regulating plant growth to forming the backbone of high-performance materials. chemimpex.com

The Role of Halogenated Ketones as Synthetic Intermediates

Halogenated ketones, particularly α-haloketones and other aryl halides, are highly valued as versatile intermediates in organic synthesis. The presence of a halogen atom on the carbon framework, especially on an aromatic ring, provides a reactive handle for a multitude of chemical transformations. These compounds are key precursors for forming a wide array of heterocyclic systems containing nitrogen, sulfur, or oxygen.

A primary application of aryl halides is in transition-metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki-Miyaura coupling (using organoboron reagents) and the Sonogashira coupling (using terminal alkynes) rely on aryl halides (including bromides) to form new carbon-carbon bonds under mild conditions. chemicalbook.comnih.gov These reactions are fundamental in synthesizing complex molecules, including pharmaceuticals and conjugated organic materials. The ketone functionality further enhances the synthetic utility of these molecules, offering a site for nucleophilic addition, reduction to alcohols, or condensation reactions to build more elaborate structures.

Overview of 1-(8-Bromonaphthalen-2-yl)ethan-1-one within the Naphthalene Scaffold Context

This compound is a disubstituted naphthalene derivative featuring an acetyl group (-COCH₃) at the C2 position and a bromine atom at the C8 position. This specific arrangement of functional groups on the naphthalene core makes it a bifunctional molecule with significant potential as a building block in multi-step organic synthesis.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.11 g/mol |

| CAS Number | Not found in searched databases |

Scope and Objectives of Research on this compound

The primary research interest in this compound lies in its application as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups—the aryl bromide and the ketone—at well-defined positions allows for selective and sequential chemical modifications.

Research objectives centered on this compound would likely include:

Exploitation of the C-Br Bond: The bromine atom at the C8 position serves as a classic handle for palladium-catalyzed cross-coupling reactions. Research would focus on using this site for:

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups, leading to the synthesis of complex biaryl systems. nih.gov

Sonogashira Coupling: To couple terminal alkynes, forming arylalkyne structures that are valuable in materials science and as precursors for other functional groups. chemicalbook.com

Other couplings such as Heck, Stille, and Buchwald-Hartwig amination to further expand the molecular diversity.

Transformations of the Ketone Group: The acetyl group at the C2 position is amenable to a wide range of well-established ketone chemistries. This allows for:

Reduction: Conversion to a secondary alcohol, which can act as a directing group or be further substituted.

Condensation Reactions: Reaction with aldehydes to form chalcone (B49325) derivatives, which are themselves important pharmacophores. ekb.eg

Heterocycle Formation: Use as a precursor to synthesize fused or substituted heterocyclic systems like pyrazolines or isoxazolines. ekb.eg

Oxidation/Rearrangement: Reactions such as the haloform reaction to produce a carboxylic acid or the Willgerodt-Kindler reaction to form an amide.

The overarching goal of research involving this compound would be to leverage its bifunctional nature for the regioselective synthesis of highly substituted naphthalene derivatives. The ability to perform orthogonal chemistry—modifying one functional group while leaving the other intact—makes this compound a valuable tool for building complex molecular architectures intended for applications in medicinal chemistry, crop protection, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO |

|---|---|

Molecular Weight |

249.10 g/mol |

IUPAC Name |

1-(8-bromonaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C12H9BrO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3 |

InChI Key |

SARCUFLZZKBPFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 8 Bromonaphthalen 2 Yl Ethan 1 One

Cross-Coupling Reactions Involving the Bromonaphthalene Moiety

The bromonaphthalene moiety of 1-(8-bromonaphthalen-2-yl)ethan-1-one is an excellent electrophilic partner in cross-coupling reactions. The C(sp²)-Br bond can be readily activated by transition metal catalysts, most notably palladium complexes, to form a diverse range of substituted naphthalene (B1677914) derivatives.

Palladium-catalyzed reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. tezu.ernet.in These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial step, forming a palladium(II) intermediate that then engages with a nucleophilic coupling partner.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester. nih.govyonedalabs.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov The reaction of this compound with various arylboronic acids provides a direct route to 1-(8-arylnaphthalen-2-yl)ethan-1-one derivatives.

The selection of catalyst, ligand, and base is crucial for the success of these couplings. mdpi.com For instance, the coupling of 4-bromothiophene-2-carbaldehyde with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. mdpi.com Similar conditions are applicable to the bromonaphthalene substrate. A study on a different bromonaphthalene scaffold for the synthesis of chemokine receptor 8 (CCR8) antagonists utilized palladium-catalyzed cross-coupling to generate a diverse library of compounds. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound The following table is a representative example based on typical Suzuki-Miyaura reaction conditions.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(8-Phenylnaphthalen-2-yl)ethan-1-one | ~90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 1-(8-(4-Methoxyphenyl)naphthalen-2-yl)ethan-1-one | ~85 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 1-(8-(Thiophen-2-yl)naphthalen-2-yl)ethan-1-one | ~78 |

| Pyridin-3-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/EtOH | 1-(8-(Pyridin-3-yl)naphthalen-2-yl)ethan-1-one | ~75 |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are effective for forming C-C bonds with the this compound substrate. These include the Heck, Sonogashira, and Stille reactions. tezu.ernet.inlibretexts.org

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. The reaction typically uses a palladium catalyst and a base.

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne. libretexts.orgnih.gov It is a powerful method for constructing aryl-alkyne bonds and usually employs a dual catalyst system of palladium and copper(I). nih.gov

Stille Reaction: This reaction couples the aryl bromide with an organostannane (organotin) reagent. While effective, the toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling.

Table 2: Other Palladium-Catalyzed Coupling Reactions The following table provides representative examples of Heck and Sonogashira reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 1-(8-((E)-2-Phenylvinyl)naphthalen-2-yl)ethan-1-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-(8-(Phenylethynyl)naphthalen-2-yl)ethan-1-one |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 1-(8-((Trimethylsilyl)ethynyl)naphthalen-2-yl)ethan-1-one |

A particularly powerful application of palladium catalysis is intramolecular C-H activation, which can lead to the formation of new rings. When this compound is first coupled with an aryl group via a Suzuki reaction to form a 1-(8-arylnaphthalen-2-yl)ethan-1-one intermediate, a subsequent intramolecular C-H arylation can occur. This process, known as annulative π-extension, creates polycyclic aromatic hydrocarbons.

Research on the annulative π-extension of 1,8-dibromonaphthalene (B102958) to form fluoranthenes provides a strong precedent for this type of reaction. beilstein-journals.orgresearchgate.net The process involves an initial intermolecular palladium-catalyzed direct arylation, followed by a second, intramolecular C-H coupling step that closes the ring. beilstein-journals.orgresearchgate.net This strategy allows for the regioselective synthesis of complex fused-ring systems. beilstein-journals.org

While palladium catalysts are dominant in cross-coupling chemistry, other transition metals such as nickel and copper can also effectively catalyze these transformations. nih.gov Nickel catalysts, in particular, are often more cost-effective and can exhibit different reactivity and selectivity compared to palladium. For instance, nickel catalysis has been shown to be effective for the coupling of aryl sulfamates, which are challenging substrates for palladium. nih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds, and modern variations can also facilitate C-C bond formation. researchgate.net

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govwildlife-biodiversity.com

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. rsc.org The presence of a base is crucial in the Suzuki reaction, as it activates the boronic acid to form a more nucleophilic boronate complex, facilitating this step. researchgate.net The exact nature of the transmetalating species is a subject of ongoing research. nih.govresearchgate.net

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Kinetic studies and the isolation of intermediates have been instrumental in elucidating these pathways. wildlife-biodiversity.comresearchgate.net The choice of ligands, solvents, and bases can significantly influence the rate and efficiency of each step in the catalytic cycle. wildlife-biodiversity.com

Mechanistic Studies of Cross-Coupling Pathways

Functionalization and Derivatization Strategies via the Ketone Group

The ethanone (B97240) substituent on the naphthalene ring provides a versatile handle for a wide range of chemical transformations. The carbonyl group's reactivity allows for the synthesis of a diverse array of derivatives through condensation and addition reactions.

Carbonyl Reactivity: Condensation and Addition Reactions

The methyl group adjacent to the carbonyl in this compound contains acidic α-hydrogens. In the presence of a suitable base, these protons can be removed to form a nucleophilic enolate, which is the key intermediate for both Aldol (B89426) and Claisen-type condensation reactions.

Aldol Condensation: A crossed or mixed Aldol condensation can be performed by reacting the enolate of this compound with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to prevent self-condensation of the aldehyde partner. khanacademy.org The initial reaction is an Aldol addition, which forms a β-hydroxy ketone. masterorganicchemistry.com Subsequent heating in the presence of acid or base typically leads to dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, a chalcone (B49325) derivative. masterorganicchemistry.com

Claisen Condensation: This reaction involves the condensation between two ester molecules or, in a crossed Claisen reaction, between an ester and a ketone. wikipedia.orgorganic-chemistry.org The enolate of this compound can react with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. chemistrysteps.com The reaction proceeds through nucleophilic acyl substitution, where the enolate attacks the ester carbonyl, leading to the elimination of an alkoxide leaving group. youtube.com The final product is a β-diketone, which is a valuable synthetic intermediate. A similar reaction has been reported for the closely related 1-acetylnaphthalene. ekb.eg

| Reaction Type | Reactant Partner | Key Intermediate | Product Class |

| Crossed Aldol Condensation | Benzaldehyde | Enolate of the ketone | α,β-Unsaturated Ketone (Chalcone) |

| Crossed Claisen Condensation | Ethyl Acetate | Enolate of the ketone | β-Diketone |

The carbonyl carbon of this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for converting ketones into other functional groups, most notably alcohols. libretexts.org

The mechanism involves the attack of the nucleophile on the carbonyl carbon, which causes the C=O pi bond to break and the electrons to move onto the oxygen atom. libretexts.org This forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically by adding a weak acid during workup, to yield the final alcohol product. libretexts.org

Common nucleophiles used in these transformations include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with the ketone to form tertiary alcohols after an acidic workup.

Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Cyanide: The cyanide ion (CN⁻), typically from a source like KCN, can add to the carbonyl to form a cyanohydrin, which is a versatile intermediate for synthesizing α-hydroxy acids and α-amino alcohols.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-(8-Bromonaphthalen-2-yl)propan-2-ol |

| Hydride Ion | Sodium borohydride (NaBH₄) | Borate-alkoxide complex | 1-(8-Bromonaphthalen-2-yl)ethan-1-ol |

| Cyanide Ion | Potassium cyanide (KCN) | Alkoxide | 2-(8-Bromonaphthalen-2-yl)-2-hydroxypropanenitrile (a cyanohydrin) |

Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of the carbonyl group in this compound is pivotal for its role as a building block in the synthesis of nitrogen-containing heterocycles. It readily participates in condensation and cyclization reactions to form stable ring systems of significant interest in medicinal and materials chemistry.

Dihydropyrimidinones (DHPMs) and their sulfur analogs are a class of heterocyclic compounds synthesized through the Biginelli reaction. This one-pot multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgresearchgate.netnih.gov

While direct use of this compound as the ketone component in a classical Biginelli reaction is not extensively documented, a plausible pathway involves its modification. The ketone can first be converted into a chalcone (an α,β-unsaturated ketone) by condensation with an aromatic aldehyde. This chalcone can then participate in a Biginelli-like reaction. Alternatively, the ketone itself could potentially be used in place of the β-ketoester component under specific catalytic conditions, a variation that has been explored for other ketones. mdpi.com

The general mechanism for the Biginelli reaction starts with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate. The final step is a cyclization and dehydration to yield the dihydropyrimidine (B8664642) ring. wikipedia.org The reaction is versatile and can be catalyzed by various Brønsted or Lewis acids. wikipedia.org

Table 1: General Biginelli Reaction for Dihydropyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are frequently synthesized from α,β-unsaturated ketones, known as chalcones. The synthesis of pyrazoline scaffolds using this compound typically follows a two-step process.

First, the starting ketone undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde in the presence of a base (like NaOH or KOH) to form the corresponding chalcone: 1-(8-bromonaphthalen-2-yl)-3-aryl-prop-2-en-1-one. This reaction creates the necessary α,β-unsaturated carbonyl framework. derpharmachemica.comasianpubs.org

In the second step, the synthesized chalcone is reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) or acetic acid. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. derpharmachemica.comnih.gov

Table 2: Synthesis of Pyrazoline Derivatives

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Aromatic Aldehyde | Base (e.g., NaOH), Ethanol | 1-(8-Bromonaphthalen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) |

The synthesis of 1,5-benzodiazepine derivatives can also be achieved starting from this compound. Similar to the synthesis of pyrazolines, the initial step is the formation of a chalcone intermediate through a Claisen-Schmidt condensation with an appropriate aldehyde. isfcppharmaspire.comjocpr.com

This chalcone is then subjected to a condensation reaction with o-phenylenediamine (B120857) (OPD) or its derivatives. The reaction is typically carried out under reflux in a solvent such as ethanol or methanol, often with a catalytic amount of a base like piperidine (B6355638) or acid like glacial acetic acid. isfcppharmaspire.comijpcbs.com The mechanism involves the nucleophilic attack of one amino group of OPD on the β-carbon of the chalcone, followed by cyclization as the second amino group attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the seven-membered diazepine (B8756704) ring. isfcppharmaspire.comsapub.org This method provides a versatile route to a variety of substituted naphthalene-fused benzodiazepines. ijpcbs.com

Table 3: Synthesis of Naphthalene-Based Benzodiazepines

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Aromatic Aldehyde | Base (e.g., NaOH), Ethanol | 1-(8-Bromonaphthalen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) |

Construction of Oxygen- and Sulfur-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms, which are crucial scaffolds in many areas of chemical science.

Furan Synthesis: A primary method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To utilize this compound for this purpose, it must first be converted into a suitable 1,4-diketone precursor. This can be achieved through various synthetic routes, such as the α-halogenation of the ketone followed by reaction with a β-ketoester and subsequent hydrolysis and decarboxylation. Once the 1,4-diketone bearing the 8-bromonaphthyl moiety is formed, treatment with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide) induces cyclization to the corresponding substituted furan. wikipedia.org

Isothiazole (B42339) Synthesis: The synthesis of isothiazoles, five-membered rings with adjacent nitrogen and sulfur atoms, can be approached through several methods. A common strategy involves the reaction of an α,β-unsaturated ketone (chalcone) with a source of sulfur and ammonia. For instance, the chalcone derived from this compound can be treated with reagents like Lawesson's reagent or P4S10 to introduce sulfur, followed by reaction with hydroxylamine-O-sulfonic acid or a similar reagent to form the N-S bond and induce cyclization. General reviews on isothiazole synthesis highlight various pathways, often starting from precursors like β-aminovinyl ketones or nitriles. researchgate.net

A concise, transition-metal-free synthetic pathway has been developed for tetracyclic heterosteroidal compounds known as 14-aza-12-oxasteroids, which can be adapted from naphthalene-based precursors. mdpi.comnih.gov While the reported synthesis starts from 2-naphthol (B1666908) analogues, the key intermediates are naphthalene-based amino alcohols, which are structurally related to derivatives of this compound.

The synthetic strategy involves several key transformations:

Amination and Acylation: A 2-naphthol is converted to a 2-naphthylamine (B18577) (e.g., via the Bucherer reaction). Subsequent ortho-acylation (via the Sugasawa reaction) yields a 1-acyl-2-aminonaphthalene. preprints.orgpreprints.org

Reduction: The acetyl group of the 1-acyl-2-aminonaphthalene is reduced, typically using a borohydride reagent, to form the corresponding naphthalene-based amino alcohol. mdpi.comnih.gov

Cyclization: This key amino alcohol intermediate undergoes a tandem double dehydration and double intramolecular cyclization with an oxo-acid (such as levulinic acid). This one-pot reaction forms new C-N, C-O, and amide bonds, generating two additional rings to complete the aza-oxasteroid framework. mdpi.compreprints.org

This pathway demonstrates how a functionalized naphthalene ketone core can be elaborated into complex, fused heterocyclic systems like aza-oxasteroids. mdpi.compreprints.org

Table 4: Synthetic Strategy for Naphthalene-Based 14-Aza-12-Oxasteroids

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Naphthol Analogue | Bucherer Reaction & Sugasawa Reaction | 1-Acyl-2-aminonaphthalene |

| 2 | 1-Acyl-2-aminonaphthalene | Reduction of Acetyl Group | Naphthalene-based Amino Alcohol |

Stereoselective Transformations and Chiral Auxiliary Applications

The acetyl group in this compound allows for the generation of a prochiral enolate, making it a valuable substrate in stereoselective reactions. The strategic placement of the bulky bromine atom at the 8-position of the naphthalene ring can exert significant steric and electronic influence, playing a crucial role in controlling the stereochemical outcome of reactions at the α-carbon of the acetyl group.

Control of Diastereoselectivity and Enantioselectivity

For instance, in aldol or alkylation reactions, the formation of one diastereomer over the other can be favored. The choice of reaction conditions, including the base used for enolate formation, the solvent, and the nature of the electrophile, would be critical in maximizing the diastereomeric excess.

| Reaction Type | Reagents | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Aldol Reaction | 1. LDA, THF, -78 °C; 2. Benzaldehyde | (R,S) or (R,R) | Data not available |

| Alkylation | 1. NaHMDS, THF, -78 °C; 2. Methyl Iodide | (R) or (S) at α-carbon | Data not available |

Role of π-Stacking Interactions in Asymmetric Induction

The extended π-system of the naphthalene ring in this compound can participate in non-covalent interactions, particularly π-stacking, which can be a powerful tool in asymmetric induction. mdpi.com In reactions involving chiral reagents or catalysts that also possess aromatic moieties, attractive π-stacking interactions can lead to the formation of a more organized and rigid transition state. This organization can effectively block one face of the enolate, leading to a highly enantioselective transformation.

The interaction between the naphthalene ring of the substrate and an aromatic group on a chiral ligand or catalyst can create a well-defined chiral pocket. This pocket would then dictate the trajectory of the incoming electrophile, resulting in the preferential formation of one enantiomer. The strength and geometry of this π-stacking interaction are influenced by electronic effects and the presence of substituents on both aromatic systems. mdpi.com

Other Significant Reaction Pathways

Beyond its applications in stereoselective synthesis, this compound can undergo a variety of other chemical transformations, including radical reactions, thermal rearrangements, and nucleophilic aromatic substitutions.

Radical Reactions and Mechanistic Investigations

The carbon-bromine bond in this compound can be homolytically cleaved to generate an aryl radical. This can be achieved through the use of radical initiators or photochemically. The resulting 8-acetyl-7-naphthalenyl radical is a reactive intermediate that can participate in a range of radical-mediated processes, such as cyclizations, additions to multiple bonds, and atom transfer reactions.

Mechanistic investigations into the atmospheric oxidation of naphthalene initiated by OH radicals have shown that the initial step is often the addition of the radical to the aromatic ring. rsc.orgresearchgate.net While not directly studying the title compound, these studies provide insight into the potential reactivity of the naphthalene core towards radical species.

Pyrolysis Studies and Thermal Rearrangements

While specific pyrolysis studies on this compound are not detailed in the available literature, related ketones have been shown to undergo thermal rearrangements. For example, the thermolysis of 2-acetyl-methylenecyclopropane leads to the formation of 2,4-dimethylfurane. researchgate.net It is conceivable that under pyrolytic conditions, this compound could undergo intramolecular rearrangements or fragmentations, potentially involving the acetyl group and the bromine substituent.

Nucleophilic Aromatic Substitution on Activated Naphthalene Rings

The mechanism of nucleophilic aromatic substitution on aryl halides typically involves an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (in this case, the bromide ion). chemistrysteps.comlibretexts.org For this to occur with this compound, the reaction conditions would likely need to be harsh, or the nucleophile particularly strong, due to the lack of direct resonance stabilization of the negative charge by the acetyl group at the 8-position.

| Nucleophile | Product | Reaction Conditions |

| Sodium Methoxide | 1-(8-Methoxynaphthalen-2-yl)ethan-1-one | High temperature, polar aprotic solvent |

| Ammonia | 1-(8-Aminonaphthalen-2-yl)ethan-1-one | High pressure and temperature |

| Sodium Azide | 1-(8-Azidonaphthalen-2-yl)ethan-1-one | DMF, elevated temperature |

This table presents potential nucleophilic aromatic substitution reactions. Specific experimental data for this compound is not available in the provided search results.

Despite a comprehensive search for dedicated research findings and spectroscopic data for the chemical compound This compound , sufficient experimental data to construct a thorough and scientifically accurate article as per the specified outline is not available in the public domain.

Detailed experimental ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectra specifically for this compound could not be located in published scientific literature, patents, or academic dissertations. While spectroscopic data for related isomers, such as 1-(6-bromonaphthalen-2-yl)ethanone, and the parent compound, 2-acetylnaphthalene (B72118), are available, the user's strict instruction to focus solely on this compound and to base the content on detailed research findings prevents the use of predictive data or data from analogous compounds.

Generating an article without this specific data would require speculation and would not meet the required standards of scientific accuracy and adherence to verified research. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Advanced Spectroscopic Analysis and Structural Elucidation of 1 8 Bromonaphthalen 2 Yl Ethan 1 One and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 1-(8-Bromonaphthalen-2-yl)ethan-1-one. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for generating intact molecular ions from a sample, allowing for precise molecular weight determination. springernature.com For the analysis of this compound, the compound would be introduced into the mass spectrometer, typically after separation by liquid chromatography (LC). researchgate.net

A key characteristic in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~51% and ~49%, respectively). docbrown.info This results in a pair of peaks (an M and M+2 peak) of almost equal intensity for the molecular ion and any bromine-containing fragments.

For this compound (C₁₂H₉BrO), the expected protonated molecular ions [M+H]⁺ would appear as a doublet at m/z 261 and m/z 263, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. Induced in-source fragmentation can be utilized to generate bromide ions, which are detected at m/z 79 and m/z 81, confirming the presence of bromine in the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. csic.es While nominal mass spectrometry might identify a molecular ion at m/z 261, HRMS can measure this mass to within a few parts per million (ppm). This level of precision allows for the unambiguous assignment of a molecular formula.

For this compound, the exact mass of the [M+H]⁺ ion for the ⁷⁹Br isotope is calculated to be 260.9858 Da. An HRMS measurement confirming this value would validate the elemental composition of C₁₂H₁₀BrO⁺, distinguishing it from other potential compounds with the same nominal mass. Data is typically acquired on instruments such as a time-of-flight (TOF) mass spectrometer using an ESI source. csic.es

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the packing arrangement in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Intermediates and Products

Single crystal X-ray diffraction is a powerful tool for the unambiguous structural determination of crystalline materials. rsc.org While the specific crystal structure of this compound is not detailed in the provided literature, analysis of closely related bromonaphthalene derivatives provides significant insight into the expected structural features. For instance, the crystal structures of intermediates and analogous products have been successfully elucidated, confirming their molecular connectivity and stereochemistry. nih.govresearchgate.net

The process involves growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved and refined. growingscience.comresearchgate.net Data obtained from such analyses on related compounds reveal key structural parameters.

Below is a table summarizing crystallographic data for compounds structurally related to this compound.

| Feature | (1-Bromonaphthalen-2-yl)acetonitrile nih.gov | 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one researchgate.net |

| Formula | C₁₂H₈BrN | C₁₂H₉BrO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.3599 (13) | 7.3584 |

| b (Å) | 7.2379 (8) | 17.772 |

| c (Å) | 11.8901 (15) | 8.357 |

| β (˚) | 102.538 (10) | 108.711 |

| Volume (ų) | 954.31 (19) | Not specified |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions and Packing Architectures

The solid-state structure and properties of molecular crystals are governed by a network of intermolecular interactions. rsc.org In bromonaphthalene derivatives, a variety of non-covalent forces dictate the crystal packing. Analysis of the crystal structures of related compounds shows that weak hydrogen bonds (such as C-H···Br and C-H···O), halogen-halogen interactions (Br···Br), and π-system interactions (including π···π stacking, C-H···π, and Br···π contacts) are prevalent. researchgate.netresearchgate.net

For example, studies on di(bromomethyl)naphthalene isomers reveal that Br···Br interactions are a common feature, often leading to the formation of chain or quadrilateral aggregates. researchgate.net In the crystal structure of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, the packing is stabilized by one strong classical hydrogen bond and two weak intermolecular hydrogen bonds. researchgate.net The Br···Br interactions are a type of halogen bond, with an attractive nature and an estimated energy of 2.2–2.5 kcal/mol, which can be a significant force in the crystallization process. mdpi.com The interplay of these varied and directional interactions ultimately determines the final packing architecture of the molecules in the solid state.

Computational Chemistry and Molecular Modeling of 1 8 Bromonaphthalen 2 Yl Ethan 1 One

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational landscape and dynamics of larger systems.

The structure of 1-(8-Bromonaphthalen-2-yl)ethan-1-one is not rigid; rotation can occur around the single bond connecting the acetyl group to the naphthalene (B1677914) ring. Conformational analysis is the study of the energy of the molecule as a function of this rotation. lumenlearning.com The key dihedral angle is C(1)-C(2)-C(carbonyl)-O.

A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the most stable (low-energy) conformations and the energy barriers between them. For the related 2-acetylnaphthalene (B72118), the acetyl group is found to be approximately coplanar with the naphthalene ring to maximize conjugation. ebi.ac.uk For this compound, the most stable conformer would likely also be planar or near-planar. However, the bulky bromine atom at the peri (C8) position may introduce steric hindrance that could twist the acetyl group out of the plane of the naphthalene ring. Computational analysis can precisely quantify this effect.

Table 2: Hypothetical Rotational Energy Barriers for the Acetyl Group (Note: Data is for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformation | Dihedral Angle (C1-C2-C=O) | Relative Energy (kJ/mol) | Description |

| Anti-periplanar | 180° | 0.0 | Most stable, acetyl group is planar with the ring. |

| Eclipsed | 90° / 270° | 15.0 | Transition state, highest energy due to steric clash. |

| Syn-periplanar | 0° | 5.0 | Less stable planar conformer due to minor steric interactions. |

This table is interactive. Explore the different conformations and their relative energies.

Both quantum chemical and molecular mechanics methods can be used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms. This calculation predicts precise bond lengths, bond angles, and dihedral angles. For this compound, a key outcome would be the determination of the C(2)-C(carbonyl) bond length and the potential distortion of the naphthalene ring due to the bulky substituents. The optimized geometry corresponds to the most stable structure of the molecule at 0 Kelvin. Comparing the energies of different optimized isomers (if any) allows for the prediction of their relative stabilities.

Theoretical Investigations of Reaction Mechanisms and Selectivity

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies, which determine the reaction rate.

For this compound, several reactions could be investigated. A prominent example is electrophilic aromatic substitution on the naphthalene ring. Naphthalene itself preferentially undergoes electrophilic attack at the C1 (alpha) position because the corresponding carbocation intermediate (an arenium ion) is better stabilized by resonance than the intermediate formed from attack at the C2 (beta) position. chegg.comyoutube.com

In this compound, the existing substituents will direct any further substitution. The acetyl group is a deactivating, meta-directing group, while the bromine is a deactivating, ortho-, para-directing group. DFT calculations can be used to model the addition of an electrophile (e.g., NO₂⁺ for nitration) to each available position on the ring. youtube.com By calculating the energies of the transition states leading to the various possible intermediates, the most favorable reaction pathway and the major product can be predicted. Such studies would provide a quantitative understanding of the regioselectivity of the molecule's reactions. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of this compound. Computational methods are essential for the detailed analysis of these weak interactions.

A significant non-covalent interaction that can be anticipated in this molecule is halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the bromine atom, being covalently bonded to the electron-withdrawing naphthalene ring, can act as a halogen bond donor.

An interesting possibility is the formation of an intramolecular halogen bond between the bromine atom at the C8 position and the oxygen atom of the acetyl group at the C2 position. The proximity of these two groups in the peri-positions of the naphthalene ring system could facilitate such an interaction in certain conformations.

Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize this interaction. The presence of a bond critical point (BCP) between the bromine and oxygen atoms would provide evidence for a halogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide information about the strength and nature of the interaction.

In the solid state, intermolecular halogen bonds are also highly probable, where the bromine atom of one molecule interacts with the carbonyl oxygen or the π-system of a neighboring molecule. These interactions can be a key factor in directing the crystal packing. The strength of such halogen bonds involving bromine typically falls in the range of 2-5 kcal/mol.

The extended aromatic system of the naphthalene core makes π-π stacking a dominant non-covalent interaction in the condensed phase of this compound. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent naphthalene rings.

Computational studies can predict the preferred stacking arrangements, which are typically offset or parallel-displaced to minimize electrostatic repulsion. The interaction energies of these π-π stacking arrangements can be calculated, and they are generally in the range of 2-10 kcal/mol for naphthalene derivatives.

Table 2: Typical Interaction Energies for Non-Covalent Interactions in Naphthalene Derivatives

| Interaction Type | Typical Energy Range (kcal/mol) |

| π-π Stacking | 2 - 10 |

| C-H...π | 0.5 - 2.5 |

| Halogen Bonding (Br...O) | 2 - 5 |

Note: These are general ranges and the specific values for this compound would require dedicated computational analysis.

In addition to π-π stacking, C-H...π interactions are also expected to be significant. These occur when a C-H bond acts as a weak acid and donates electron density to the electron-rich π-system of a neighboring molecule. The acetyl methyl C-H bonds and the aromatic C-H bonds of the naphthalene ring can all participate in such interactions.

1 8 Bromonaphthalen 2 Yl Ethan 1 One As a Versatile Organic Building Block and Precursor

Strategic Utility in the Synthesis of Complex Organic Molecules

The presence of both a halogen and a ketone functional group on the sterically defined naphthalene (B1677914) scaffold makes 1-(8-Bromonaphthalen-2-yl)ethan-1-one a valuable starting material for creating intricate organic molecules. The bromine atom is amenable to a variety of cross-coupling reactions, while the acetyl group offers a site for condensation, reduction, and other transformations.

This compound is a key intermediate for the synthesis of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues. The bromine atom at the 8-position can participate in palladium-catalyzed reactions, such as Suzuki or Stille couplings, to introduce new aryl or heteroaryl groups. Subsequent intramolecular reactions, often involving the acetyl group, can lead to the formation of new fused rings.

For instance, synthetic strategies analogous to those used for 1,8-dibromonaphthalene (B102958) can be employed. Palladium-catalyzed annulative π-extensions, which involve sequential intermolecular and intramolecular C-H bond functionalization, can be used to construct fluoranthene (B47539) derivatives. beilstein-journals.orgresearchgate.netresearchgate.net In a similar vein, the acetyl group of this compound can be transformed into a reactive intermediate that facilitates cyclization, providing a pathway to acenaphthylene-type structures and other complex PAHs. uaeu.ac.ae Efficient synthetic routes using direct arylation of arenes with a transient directing group strategy have also been developed to build diverse PAHs. nih.gov

| Precursor System | Reaction Type | Resulting System | Reference |

| 1,8-Dibromonaphthalene | Pd-catalyzed annulative π-extension | Fluoranthene derivatives | beilstein-journals.orgresearchgate.net |

| Bromo-functionalized PAHs | Cross-coupling reactions | Donor-acceptor materials | nih.gov |

| 1,8-Dibromonaphthalene | Palladium-catalyzed [3+3] annulation | Perylene derivatives | rsc.org |

This table showcases reaction types applicable to bromonaphthalene precursors for synthesizing polycyclic systems.

The acetyl group of this compound is a prochiral center, making it an excellent starting point for asymmetric synthesis. The ketone can be stereoselectively reduced to a chiral alcohol, which can then serve as a building block or a chiral auxiliary. This chiral center, in proximity to the rigid and bulky naphthalene core, can effectively influence the stereochemical outcome of subsequent reactions.

Furthermore, this molecule can be elaborated into chiral ligands for asymmetric catalysis. For example, the acetyl group can be converted into an oxime or amine, which can then be used to form bidentate or tridentate ligands capable of coordinating with metal centers. The inherent chirality derived from the reduced acetyl group, combined with the steric bulk of the naphthalene system, is crucial for creating an effective chiral environment around a catalytic metal. This approach is instrumental in asymmetric reactions like hydrogenations, alkylations, and Henry reactions. beilstein-journals.org The development of such chiral ligands is a fundamental strategy for preparing compounds in non-racemic forms.

The N-phosphonyl imine derivatives, for instance, have been utilized in asymmetric Strecker reactions to produce chiral amino products with excellent enantioselectivity. nih.gov Similarly, 2-acylimidazoles have been used as ester enolate equivalents in palladium-catalyzed asymmetric allylic alkylations to generate a broad range of enantioenriched products. nih.gov

The dual reactivity of this compound allows for the programmed and regioselective synthesis of a wide variety of substituted naphthalenes. The bromine atom serves as a versatile handle for introducing diverse functional groups via metal-catalyzed cross-coupling reactions. This includes the formation of C-C bonds (e.g., Suzuki, Sonogashira, Heck reactions), C-N bonds (Buchwald-Hartwig amination), and C-O bonds (Buchwald-Hartwig etherification).

Simultaneously, the acetyl group can undergo a plethora of chemical transformations. These include:

Oxidation: Conversion to a carboxylic acid group.

Reduction: Formation of an ethyl group or a secondary alcohol.

Condensation: Aldol (B89426) or Claisen-Schmidt reactions to form α,β-unsaturated ketones.

Halogenation: α-Halogenation to introduce another reactive site.

This orthogonal reactivity enables a modular approach to synthesizing complex naphthalene derivatives with precise control over the substitution pattern, which is essential for applications in materials science and medicinal chemistry.

| Reaction at Bromine Site | Reaction at Acetyl Site | Potential Product Class |

| Suzuki Coupling (Aryl addition) | Reduction to Alcohol | Chiral Aryl-naphthalenyl Alcohols |

| Sonogashira Coupling (Alkynyl addition) | Aldol Condensation | Extended Conjugated Enones |

| Buchwald-Hartwig Amination | Oxidation to Carboxylic Acid | N-Aryl Naphthalene Carboxylic Acids |

This interactive table illustrates the potential for creating diverse derivatives by combining reactions at the two functional sites.

Applications in Supramolecular Chemistry

The distinct electronic and steric features of this compound make it an intriguing component for the construction of organized molecular assemblies. Both non-covalent interactions involving the naphthalene ring and specific interactions involving the bromine atom can be exploited to direct supramolecular formation.

The naphthalene core of this compound can act as a guest molecule, forming inclusion complexes with various macrocyclic hosts like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The nonpolar naphthalene moiety can be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous solution, driven primarily by the hydrophobic effect.

The stability and stoichiometry of such host-guest complexes depend on the size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) and the precise geometry of the guest molecule. researchgate.net The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence. researchgate.net For example, studies with analogous naphthalimide derivatives have shown that encapsulation within a cyclodextrin cavity can lead to a significant enhancement in fluorescence intensity due to the less polar microenvironment inside the host. researchgate.net Molecular dynamics simulations are often used to understand the stability and interactions within these complexes. nih.govmdpi.com

| Cyclodextrin Type | Cavity Size (Å) | Potential Interaction with Naphthalene Guest |

| α-Cyclodextrin | 4.7-5.3 | Partial inclusion, potentially weaker binding |

| β-Cyclodextrin | 6.0-6.5 | Good size match, likely forms stable 1:1 complex |

| γ-Cyclodextrin | 7.5-8.3 | May be too large, potentially allows for 1:2 or 2:2 complexes |

This table outlines the potential for complexation with different cyclodextrins based on cavity size.

The bromine atom in this compound is capable of participating in halogen bonding, a highly directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.com This interaction is increasingly being used to engineer the self-assembly of molecules in the solid state and on surfaces. semanticscholar.orgnih.gov

In the case of this compound, the bromine atom can form Br···O interactions with the carbonyl oxygen of a neighboring molecule, or Br···Br interactions. These interactions, often in concert with π-π stacking of the naphthalene rings, can guide the molecules to form well-defined one- or two-dimensional structures. rsc.org The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a reliable tool for crystal engineering. For example, a related brominated tetrahydronaphthalene derivative has been shown to form dimers in the crystal lattice linked via C-Br···Br-C halogen bonds. nih.gov Additionally, Br···π halogen bonds can play a significant role in directing the formation of specific assembled structures. rsc.org

Construction of Molecular Machines and Shuttles

While direct experimental evidence for the incorporation of this compound into molecular machines and shuttles is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable precursor in this field of nanotechnology. Molecular machines are complex, multi-component systems designed to perform mechanical-like movements at the molecular level in response to external stimuli. The naphthalene core of this compound can serve as a rigid and sterically defined component, a crucial characteristic for the precise assembly of such intricate architectures.

The bromine atom on the naphthalene ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are instrumental in covalently linking different molecular components to construct the final, functional molecular machine. For instance, the bromo-naphthalene unit could be coupled with other aromatic systems, macrocycles, or recognition sites to form rotaxanes or catenanes, which are common frameworks for molecular shuttles.

In a hypothetical molecular shuttle, the naphthalene moiety derived from this compound could function as one of the "stations" along a molecular axle. A macrocyclic ring could then be induced to move between this naphthalene station and another recognition site on the axle through external stimuli like light, pH changes, or temperature variations. The acetyl group at the 2-position of the naphthalene ring could be further modified to introduce additional functionalities, such as a binding site or a catalytic center, thereby expanding the complexity and capability of the resulting molecular machine.

The following table outlines the potential roles of the key structural features of this compound in the construction of molecular machines:

| Structural Feature | Potential Role in Molecular Machines |

| Naphthalene Core | Rigid scaffold, steric barrier, potential recognition site |

| Bromo Substituent | Reactive site for cross-coupling reactions to link components |

| Acetyl Group | Site for further functionalization to add complexity |

Advanced Materials Chemistry Applications

The unique combination of a polycyclic aromatic system with reactive functional groups makes this compound a promising building block for advanced materials with tailored electronic and photophysical properties.

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds along their backbone, which leads to delocalized π-electron systems and interesting electronic and optical properties. These materials are at the forefront of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of these materials often relies on the polymerization of functionalized aromatic monomers. This compound is a suitable candidate as a monomer in such polymerizations. The bromine atom allows for its participation in various cross-coupling polymerization reactions. For example, in a Suzuki polymerization, the bromo-naphthalene compound could be reacted with a diboronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst. This would lead to the formation of a polymer chain with alternating naphthalene and other aromatic units.

The incorporation of the naphthalene moiety into the polymer backbone can influence the material's properties in several ways:

Electronic Properties: The extended π-system of the naphthalene unit can enhance charge carrier mobility along the polymer chain.

Optical Properties: The naphthalene core can be expected to influence the absorption and emission spectra of the resulting polymer, potentially leading to materials with specific colors for display applications.

Morphology: The rigid and planar nature of the naphthalene ring can affect the packing of the polymer chains in the solid state, which in turn influences the material's performance in electronic devices.

The acetyl group could also be used to modify the polymer's properties, for instance, by serving as an attachment point for solubilizing side chains, which is crucial for the solution-based processing of these materials.

Building Block for Optoelectronic or Photoactive Systems

Beyond conjugated polymers, this compound can be utilized as a fundamental building block for a wide array of smaller, well-defined molecules for optoelectronic and photoactive systems. The naphthalene core is a known chromophore, meaning it can absorb and emit light. By strategically modifying the naphthalene ring with other functional groups, it is possible to fine-tune these photophysical properties.

Through reactions targeting the bromo and acetyl groups, a diverse library of derivatives can be synthesized. For example, the bromine atom can be replaced with electron-donating or electron-accepting groups via cross-coupling reactions, leading to molecules with tailored energy levels for use in organic solar cells or as emitters in OLEDs. The acetyl group can undergo various transformations to introduce different functionalities, such as other chromophores, charge-transporting moieties, or groups that promote self-assembly into ordered structures.

The following table provides examples of synthetic transformations that can be performed on this compound to create novel optoelectronic materials:

| Reaction Type | Reagent/Catalyst | Potential Product Functionality |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Extended π-conjugated system |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Rigid, linear conjugated structures |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Charge-transporting materials |

| Aldol Condensation | Aldehyde/Ketone, Base | Larger chromophoric systems |

These synthetic pathways highlight the versatility of this compound as a starting material for the rational design of new organic materials with promising applications in the field of advanced materials chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.